Differential Biological Inactivity: Insignificant cAMP Phosphodiesterase Inhibition
In a bovine aorta in vitro assay measuring cAMP phosphodiesterase inhibition at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM), 2-Methoxy-N-(prop-2-ynyl)acetamide was reported as 'insignificant' [1]. In contrast, structurally related propargylamine derivatives, such as certain N-propargyl indoleamines and aryl-propargyl compounds, have demonstrated measurable MAO-A and MAO-B inhibitory activity in similar concentration ranges [2]. This near-complete lack of activity at a common off-target enzyme may be a desirable feature for applications requiring minimal interference with cyclic nucleotide signaling pathways.
| Evidence Dimension | Inhibition of cAMP phosphodiesterase |
|---|---|
| Target Compound Data | Insignificant |
| Comparator Or Baseline | Various N-propargyl analogs (class-level) show measurable inhibition |
| Quantified Difference | Qualitative (inactive vs. active) |
| Conditions | Bovine aorta, 1 µM cGMP, 10 µM calcium, 15 nM calmodulin |
Why This Matters
This low-activity profile supports its use as a selective click chemistry handle or negative control in assays where cAMP phosphodiesterase inhibition is undesirable.
- [1] BindingDB. Assay ID: 13. Inhibitory activity against cAMP phosphodiesterase. CHEMBL819310. View Source
- [2] Yu, P. H., & Davis, B. A. (1991). Selective Acetylenic 'Suicide' and Reversible Inhibitors of Monoamine Oxidase Types A and B. Journal of Neurochemistry, 57(4), 1186-1191. View Source
